

Spectroscopic Characterization of 2-Chloropyrimidine-4,5-diamine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloropyrimidine-4,5-diamine

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **2-Chloropyrimidine-4,5-diamine** (CAS: 14631-08-4), a key heterocyclic intermediate in pharmaceutical and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. Beyond presenting raw data, this guide emphasizes the interpretation of spectral features, the rationale behind experimental methodologies, and the structural information derived from each technique. By grounding the analysis in established spectroscopic principles and comparative data from related pyrimidine structures, this whitepaper serves as a practical reference for the identification, characterization, and quality control of this important compound.

Introduction and Molecular Structure

2-Chloropyrimidine-4,5-diamine is a substituted pyrimidine featuring two electron-donating amino groups (-NH₂) and one electron-withdrawing chloro (-Cl) group. This unique electronic arrangement makes it a valuable synthon for creating more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The structural elucidation of this molecule is paramount for confirming its identity and purity. Spectroscopic methods provide a definitive, non-destructive means to achieve this.

The molecular formula is $C_4H_5ClN_4$, with a monoisotopic mass of approximately 144.02 Da and a molecular weight of 144.56 g/mol .^[1] The structural arrangement of its constituent atoms is the primary determinant of its spectroscopic signature.

Figure 1: Molecular Structure of **2-Chloropyrimidine-4,5-diamine**.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For **2-Chloropyrimidine-4,5-diamine**, Electron Ionization (EI) is a common and effective method for generating a characteristic fragmentation pattern.

Key Spectral Data (EI-MS)

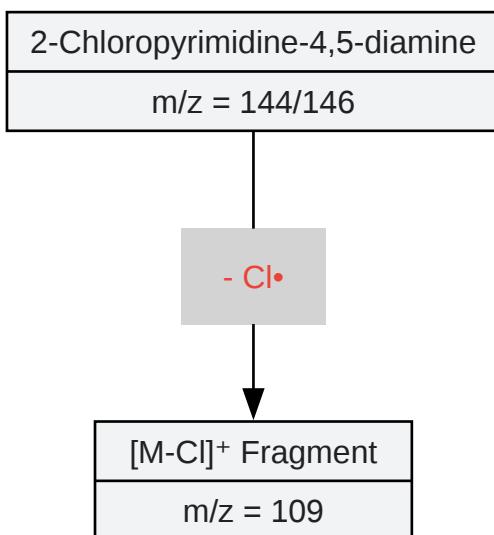
The mass spectrum is characterized by a distinct molecular ion peak and a key fragment resulting from the loss of the chlorine atom.

m/z (Mass/Charge)	Proposed Assignment	Relative Intensity	Interpretation Notes
146	$[M+2]^+$	~32% of M^+	Confirms the presence of one chlorine atom due to the ^{37}Cl isotope. ^[1]
144	$[M]^+$	High	Molecular ion peak, corresponding to the $C_4H_5^{35}ClN_4$ formula. ^{[1][2]}
109	$[M - Cl]^+$	High	Result of the loss of a chlorine radical ($\cdot Cl$) from the molecular ion. ^{[1][2]}

Analysis and Fragmentation Pathway

The most vital information from the EI-mass spectrum is the confirmation of the molecular mass and the presence of chlorine. The molecular ion $[M]^+$ is observed at m/z 144.[2] The presence of a single chlorine atom is unequivocally confirmed by the $[M+2]^+$ peak at m/z 146, which has an intensity approximately one-third that of the molecular ion, consistent with the natural isotopic abundance of ^{35}Cl and ^{37}Cl .[1]

The fragmentation of substituted pyrimidines under EI is heavily influenced by the nature and position of the substituents.[3] A common initial fragmentation step involves the loss of substituents as neutral radicals or molecules.[4] For **2-Chloropyrimidine-4,5-diamine**, the most prominent fragmentation is the cleavage of the C-Cl bond, which is weaker than the C-N or C-H bonds of the ring. This leads to the formation of a highly abundant fragment ion at m/z 109, corresponding to the loss of a chlorine radical.[1][2]



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Figure 2: Primary fragmentation pathway in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a unique "fingerprint" for identification. The spectrum of **2-Chloropyrimidine-4,5-diamine** is dominated by absorptions from the amino groups and the pyrimidine ring.

Expected Absorption Bands

The analysis is based on a KBr wafer sample preparation method, as is standard for solid samples.[\[1\]](#)[\[5\]](#)

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Interpretation Notes
3500 - 3300	N-H Stretch	Primary Amine (-NH ₂)	Typically two bands (asymmetric and symmetric stretching) are expected for a primary amine, indicating the presence of the -NH ₂ groups. [6]
~3100	C-H Stretch	Aromatic C-H	A weak to medium absorption from the C-H bond on the pyrimidine ring.
1680 - 1620	N-H Bend	Primary Amine (-NH ₂)	Scissoring vibration of the amino groups.
1600 - 1450	C=C and C=N Stretch	Pyrimidine Ring	A series of sharp, medium-to-strong bands characteristic of aromatic and heteroaromatic ring systems. [5]
860 - 680	C-Cl Stretch	Aryl Halide	The C-Cl stretching vibration typically appears in this region of the spectrum.

Spectral Interpretation

The IR spectrum provides strong evidence for the key functional groups. The most prominent feature is the broad absorption in the 3500-3300 cm⁻¹ region, characteristic of N-H stretching vibrations from the two primary amine groups.[\[6\]](#) The presence of two distinct peaks in this

region would confirm their primary nature (asymmetric vs. symmetric stretch). The aromatic character of the pyrimidine core is confirmed by the series of sharp absorption bands between 1600 cm^{-1} and 1450 cm^{-1} , which correspond to the C=C and C=N ring stretching modes.^[5] A weaker band around 3100 cm^{-1} is attributable to the lone aromatic C-H stretch. Finally, the presence of the chlorine substituent is supported by a C-Cl stretching absorption in the fingerprint region, typically below 860 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra for **2-Chloropyrimidine-4,5-diamine** are not widely published, we can reliably predict the expected chemical shifts and signal multiplicities based on established principles and data from analogous structures.

Predicted ^{13}C NMR Spectrum

A proton-decoupled ^{13}C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon atoms in the molecule's asymmetric structure. Chemical shifts are influenced by hybridization and the electronic effects of substituents.^[7]

Carbon Atom	Predicted δ (ppm)	Reasoning
C2	155 - 165	Attached to two electronegative nitrogen atoms and a chlorine atom, causing a significant downfield shift.
C4	145 - 155	Attached to two nitrogen atoms and an electron-donating amino group.
C5	115 - 125	Attached to an amino group and adjacent to a carbon, expected to be the most upfield of the ring carbons due to the strong donating effect of the -NH_2 group.
C6	135 - 145	The only carbon attached to a hydrogen atom; its chemical shift is influenced by the adjacent ring nitrogen.

Note: Predicted shifts are relative to TMS. Actual values may vary based on solvent and experimental conditions.[\[8\]](#)

The C2 and C4 carbons are expected to be the most downfield due to their direct attachment to two nitrogen atoms within the pyrimidine ring. The C2 signal will be further shifted downfield by the attached chlorine. The C5 carbon is predicted to be the most upfield due to the strong shielding effect of the directly bonded electron-donating amino group.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to be relatively simple, showing three main signals: one for the aromatic proton and two for the non-equivalent amino groups.

Proton(s)	Predicted δ (ppm)	Multiplicity	Integration	Reasoning
H6	7.0 - 8.0	Singlet (s)	1H	Aromatic proton on the pyrimidine ring, deshielded by the ring current and adjacent nitrogen atom.
-NH ₂ (C4)	5.0 - 6.5	Broad Singlet (br s)	2H	Protons on the amino group at position 4. Broadness is due to quadrupole coupling with nitrogen and potential chemical exchange.
-NH ₂ (C5)	4.5 - 6.0	Broad Singlet (br s)	2H	Protons on the amino group at position 5. Likely to have a different chemical shift from the C4-NH ₂ due to the different electronic environment.

Note: Predicted shifts are relative to TMS and can be highly dependent on solvent (e.g., DMSO-d₆ vs. CDCl₃) and concentration.[9]

The lone proton on the pyrimidine ring (H6) will appear as a sharp singlet in the aromatic region. The protons of the two amino groups are expected to appear as two separate broad singlets, as they are in chemically distinct environments. Their signals are often broad due to nitrogen's quadrupolar moment and exchange with trace amounts of water in the solvent.

Experimental Protocols

To ensure data reproducibility and integrity, standardized acquisition protocols are essential. The following methodologies represent field-proven approaches for obtaining high-quality spectroscopic data for this class of compound.

Mass Spectrometry (EI-MS)

- Sample Preparation: Dissolve ~0.1 mg of **2-Chloropyrimidine-4,5-diamine** in a volatile solvent like methanol or ethyl acetate.
- Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.
- Ionization: Electron Ionization (EI).
- Ionization Energy: Set to 70 eV. This is a standard energy that provides a good balance of molecular ion formation and reproducible fragmentation, facilitating library matching.[3]
- Ion Source Temperature: Maintain at approximately 200-250 °C to ensure sample volatilization without thermal degradation.
- Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.
- Data Analysis: Identify the molecular ion peak $[M]^+$ and the $[M+2]^+$ isotope peak. Analyze the fragmentation pattern to confirm structural features.

Infrared Spectroscopy (FTIR)

- Sample Preparation (KBr Pellet): Mix ~1 mg of dry sample with ~100 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet. The transparency is critical for minimizing light scattering.
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record a background spectrum of the empty sample chamber. Place the KBr pellet in the sample holder and record the sample spectrum.
- Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Analysis: Process the spectrum to identify the wavenumbers of key absorption bands and assign them to their corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in $\sim 0.6\text{ mL}$ of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to slow the exchange of amine protons, often resulting in sharper -NH₂ signals.
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Tune and match the probe for the ¹H frequency.
 - Acquire a standard 1D proton spectrum using a 90° pulse.
 - Set the spectral width to cover the range from -1 to 12 ppm.
 - Use a relaxation delay of 2-5 seconds to ensure quantitative integration.
- ¹³C NMR Acquisition:
 - Tune and match the probe for the ¹³C frequency.

- Acquire a proton-decoupled 1D carbon spectrum (e.g., using a zgpg30 pulse program). This removes C-H coupling, simplifying the spectrum to singlets for each unique carbon.[\[7\]](#)
- Set the spectral width to cover 0 to 200 ppm.
- A longer acquisition time and more scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
- Data Processing: Fourier transform the raw data (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like TMS.

Conclusion

The collective application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a robust and definitive characterization of **2-Chloropyrimidine-4,5-diamine**. MS confirms the molecular weight and elemental composition, IR identifies key functional groups, and NMR elucidates the precise carbon-hydrogen framework. The predicted and experimental data presented in this guide are in strong agreement with the compound's known structure, offering a reliable, multi-faceted spectroscopic profile for researchers in the chemical and pharmaceutical sciences.

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